N~1~-(4-METHYLPHENYL)-2-{[5-(2-PYRAZINYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE
Overview
Description
N~1~-(4-METHYLPHENYL)-2-{[5-(2-PYRAZINYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-METHYLPHENYL)-2-{[5-(2-PYRAZINYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE typically involves the reaction of 4-methylphenylamine with 2-pyrazinecarboxylic acid, followed by the formation of the thiadiazole ring through cyclization reactions. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-METHYLPHENYL)-2-{[5-(2-PYRAZINYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: As a potential lead compound for the development of new therapeutic agents.
Industry: In the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-(4-METHYLPHENYL)-2-{[5-(2-PYRAZINYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N1-(4-METHYLPHENYL)-2-{[5-(2-PYRAZINYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE include other thiadiazole derivatives, such as:
- 2-(4-methylphenyl)-5-(2-pyrazinyl)-1,3,4-thiadiazole
- N-(4-chlorophenyl)-2-{[5-(2-pyrazinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide
Uniqueness
What sets N1-(4-METHYLPHENYL)-2-{[5-(2-PYRAZINYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE apart from similar compounds is its specific substitution pattern and the resulting biological activity. The presence of the 4-methylphenyl group and the pyrazinyl-thiadiazole moiety may confer unique properties that make it particularly interesting for certain applications.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[(5-pyrazin-2-yl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS2/c1-10-2-4-11(5-3-10)18-13(21)9-22-15-20-19-14(23-15)12-8-16-6-7-17-12/h2-8H,9H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMAMJFTABBUCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)C3=NC=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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